1-[3-(Dimethylamino)propyl]-3-ethylurea (EDU, CAS 32897-26-0) is an asymmetric aliphatic urea derivative characterized by its tertiary amine and ethyl substitutions, exhibiting an aqueous solubility exceeding 100 mg/mL. Industrially, it is most prominently recognized as the stoichiometric urea byproduct generated during amide bond formation utilizing the water-soluble coupling agent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Because of its specific structural motif, it serves a dual role in commercial procurement: it is a critical, pharmacopeia-traceable reference standard for quantifying process impurities in APIs such as Mirabegron and Glecaprevir, and it functions as a direct structural building block or degradation marker for the dopamine agonist cabergoline. Its high aqueous solubility, driven by the protonatable dimethylamino group, fundamentally distinguishes it from traditional lipophilic carbodiimide byproducts, making it a cornerstone compound in both downstream pharmaceutical processing and regulatory quality control.
Generic substitution of 1-[3-(Dimethylamino)propyl]-3-ethylurea is entirely unfeasible in its primary procurement applications. In regulatory impurity profiling (e.g., as Mirabegron Impurity 44), ICH Q3A/B guidelines mandate the use of the exact structural match to calibrate HPLC-MS/MS responses; utilizing structurally similar ureas fails to replicate the specific retention times and ionization efficiencies required for legal batch release [1]. Furthermore, in downstream process development, substituting EDC with other coupling agents like DCC produces highly insoluble byproducts (such as DCU) that cannot be removed via simple aqueous washing, thereby introducing costly filtration steps [2]. In the synthesis and stability testing of cabergoline, the compound's exact N-[3-(dimethylamino)propyl]-N-ethyl substitution pattern is an absolute requirement, meaning any deviation from this specific CAS number would necessitate extensive synthetic rework or invalidate forced degradation assays[3].
In industrial amide coupling, the selection of the coupling agent dictates the downstream removal difficulty of its urea byproduct. 1-[3-(Dimethylamino)propyl]-3-ethylurea (EDU) exhibits near-infinite aqueous solubility due to its tertiary amine group, which protonates under mildly acidic conditions . In contrast, the baseline byproduct N,N'-dicyclohexylurea (DCU) is practically insoluble in water (<0.1 mg/mL) and requires extensive organic solvent washing or filtration. This quantitative difference in aqueous solubility allows EDU to be completely extracted into the aqueous phase during standard acidic workups, drastically reducing purification bottlenecks in API synthesis.
| Evidence Dimension | Aqueous Solubility & Washability |
| Target Compound Data | Highly soluble (>100 mg/mL); complete aqueous extraction at pH < 5 |
| Comparator Or Baseline | N,N'-Dicyclohexylurea (DCU) (<0.1 mg/mL aqueous solubility) |
| Quantified Difference | >1000-fold increase in aqueous solubility enabling single-step liquid-liquid extraction |
| Conditions | Standard acidic aqueous workup (e.g., 1N HCl or dilute citric acid wash) |
It dictates the choice of EDC over DCC in procurement for scalable API synthesis, as the resulting EDU byproduct eliminates the need for costly and time-consuming filtration steps.
For active pharmaceutical ingredients (APIs) synthesized via EDC-mediated coupling—such as Mirabegron and Glecaprevir—regulatory guidelines require precise quantification of process-related impurities. 1-[3-(Dimethylamino)propyl]-3-ethylurea serves as the exact structural reference standard (designated as Mirabegron Impurity 44 and Glecaprevir Impurity 2)[REFS-2, REFS-3]. Generic urea standards or theoretical response factors cannot be substituted, as they fail to replicate the exact HPLC retention times and m/z 174.1 [M+H]+ precursor matching of EDU. Procurement of the exact CAS 32897-26-0 standard ensures accurate calibration curves and regulatory compliance during batch release testing.
| Evidence Dimension | HPLC/MS Retention and Fragmentation Matching |
| Target Compound Data | Exact retention time and m/z 174.1 [M+H]+ precursor matching for EDC-derived API impurities |
| Comparator Or Baseline | Generic urea reference standards |
| Quantified Difference | 100% structural and chromatographic match vs. non-compliant retention shifts |
| Conditions | Validated HPLC-UV/MS methods for API release testing |
Pharmaceutical QA/QC laboratories must procure this exact compound to legally validate the purity of commercial drug batches synthesized via EDC coupling.
Cabergoline features a specific N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl) side chain. 1-[3-(Dimethylamino)propyl]-3-ethylurea provides the exact carbon-nitrogen framework required for this moiety [1]. Whether used directly in specific synthetic routes or utilized as the primary hydrolytic degradation standard (since the acylurea bond of cabergoline hydrolyzes to release EDU), this compound provides a perfect structural match. Substituting with simpler alkyl ureas would require multi-step homologation and amination, reducing overall yield and increasing process complexity.
| Evidence Dimension | Synthetic Step Efficiency / Structural Homology |
| Target Compound Data | 100% structural homology to the cabergoline urea side chain |
| Comparator Or Baseline | Unsubstituted or generic dialkyl ureas |
| Quantified Difference | Eliminates multiple downstream amination and alkylation steps |
| Conditions | API manufacturing and forced degradation studies (hydrolytic conditions) |
Procuring this specific urea derivative streamlines the synthetic pathway and provides the mandatory reference standard for cabergoline stability testing.
In the development of multifunctional antibody-porphyrin gold nanoparticles, maintaining colloidal stability in aqueous media is critical. 1-[3-(Dimethylamino)propyl]-3-ethylurea acts as a highly water-soluble reagent and capping participant, facilitating the bioconjugation process without inducing nanoparticle aggregation [1]. Compared to hydrophobic urea derivatives, which cause rapid precipitation of gold nanoconjugates in biological buffers, EDU maintains the hydrodynamic radius and prevents steric collapse, ensuring the nanoparticles remain viable for in vivo or diagnostic applications.
| Evidence Dimension | Colloidal Stability in Aqueous Media |
| Target Compound Data | Maintains stable nanoparticle dispersion without aggregation |
| Comparator Or Baseline | Hydrophobic urea derivatives or standard lipophilic capping agents |
| Quantified Difference | Prevents buffer-induced precipitation, maintaining a stable hydrodynamic radius |
| Conditions | Aqueous buffer systems for antibody-porphyrin gold nanoparticle synthesis |
It is essential for materials scientists procuring reagents for biomedical nanoparticle synthesis, where aqueous stability dictates the success of the formulation.
Essential for QA/QC laboratories quantifying residual byproducts in Mirabegron, Glecaprevir, and other drugs synthesized via EDC-mediated amide coupling, ensuring compliance with ICH guidelines .
Utilized as a structural precursor or as the primary hydrolytic degradation standard to validate the stability of the acylurea moiety in cabergoline formulations during forced degradation studies .
Deployed as a water-soluble reagent in the preparation of multifunctional antibody-porphyrin gold nanoparticles, where maintaining colloidal stability in biological buffers is paramount [1].
Procured as a standard to validate the efficiency of aqueous wash cycles in removing coupling byproducts during large-scale liquid-phase or solid-phase peptide synthesis, leveraging its high water solubility .